molecular formula C10H16D2O B1147724 Nerol - d2 CAS No. 32637-85-7

Nerol - d2

Cat. No.: B1147724
CAS No.: 32637-85-7
M. Wt: 156.27
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Description

Definition and Molecular Identity

Nerol-d2 (C$${10}$$H$${16}$$D$$_2$$O) is a deuterated isotopologue of nerol, a monoterpene alcohol naturally found in essential oils such as lemongrass and hops. The compound features two deuterium atoms replacing hydrogen at specific positions, typically at the C-3 and C-7 methyl groups, preserving the (2Z)-3,7-dimethylocta-2,6-dien-1-ol backbone. Its molecular weight is 156.26 g/mol, with a CAS registry number of 32637-85-7.

Table 1: Comparative molecular properties of nerol and Nerol-d2

Property Nerol Nerol-d2
Molecular Formula C$${10}$$H$${18}$$O C$${10}$$H$${16}$$D$$_2$$O
Molecular Weight (g/mol) 154.25 156.26
IUPAC Name (2Z)-3,7-dimethylocta-2,6-dien-1-ol (2Z)-3,7-dimethyl-d$$_2$$-octa-2,6-dien-1-ol
Key Functional Groups Hydroxyl, conjugated diene Hydroxyl, conjugated diene

Historical Development of Deuterated Monoterpenes

Deuterated terpenes emerged in the mid-20th century as tools for mechanistic studies in organic chemistry and biosynthetic pathways. Early work by Shaffer and Pesaro (1974) on deuterated α-pinene laid the groundwork for isotopic labeling in terpenoids. The synthesis of fully deuterated terpenes, such as [$$^2$$H$$_{26}$$]-1-epi-cubenol from Streptomyces griseus (2013), demonstrated microbial adaptation to deuterated media despite kinetic isotope effects. Nerol-d2 specifically gained prominence in the 2010s for its applications in metabolic tracing and NMR spectroscopy.

Table 2: Milestones in deuterated monoterpene research

Year Discovery/Innovation Significance
1974 Synthesis of α-pinene-9,9,9-d$$_3$$ Enabled photochemical isomerization studies
2013 Microbial production of [$$^2$$H$$_{26}$$]-1-epi-cubenol First fully deuterated terpene via fermentation
2019 Scalable deuteration protocols using superacids Improved access to deuterated aromatics

Relationship to Natural Nerol

Nerol-d2 retains the stereochemical and functional properties of natural nerol but exhibits distinct physicochemical behaviors due to deuterium’s mass difference. For instance, deuterium substitution reduces vibrational frequencies, altering infrared spectra. The compound’s floral aroma is preserved, but its metabolic stability in biological systems is enhanced, as deuterium-carbon bonds resist enzymatic cleavage.

Structural comparison :

  • Natural nerol : C$${10}$$H$${18}$$O, with a cis-configuration at C-2 and C-6.
  • Nerol-d2 : Isotopic substitution at non-reactive sites (e.g., methyl groups) minimizes steric effects while maximizing isotopic detectability.

Significance in Isotope Chemistry

Nerol-d2 serves as a critical tool in:

  • Kinetic isotope effect (KIE) studies : Deuterium’s lower zero-point energy slows reaction rates, elucidating mechanisms in terpene cyclization.
  • Metabolic tracing : Enables tracking of monoterpene pathways in plant and microbial systems without isotopic dilution.
  • NMR spectroscopy : Deuterium’s quadrupolar moment provides distinct splitting patterns, aiding structural elucidation.

Table 3: Applications of Nerol-d2 in research

Application Methodology Example Study Outcome
Metabolic pathway analysis Stable isotope labeling Identified nerol→geraniol conversion in Aspergillus flavus
Reaction mechanism studies Kinetic isotope effect measurements Quantified KIE = 2.1 for nerol oxidation
Structural NMR $$^2$$H-NMR spectroscopy Resolved diastereomeric mixtures in terpene derivatives

Properties

CAS No.

32637-85-7

Molecular Formula

C10H16D2O

Molecular Weight

156.27

Purity

95% min.

Synonyms

Nerol - d2

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Nerol-d2 is characterized by its molecular formula C10H18OC_{10}H_{18}O and represents the (2Z)-stereoisomer of 3,7-dimethylocta-2,6-dien-1-ol. The presence of deuterium enhances its stability and makes it useful in specific applications such as isotopic labeling in research.

Applications in Flavor and Fragrance Industries

Flavoring Agents:

  • Nerol-d2 is utilized in the food industry as a flavoring agent. Its pleasant floral aroma makes it suitable for enhancing the sensory properties of various food products. It is particularly noted for its application in beverages and confectionery items .

Fragrance Composition:

  • In perfumery, nerol-d2 serves as a key ingredient due to its aromatic profile. It is often blended with other compounds to create complex fragrances that are appealing to consumers. Its stability as a deuterated compound allows for prolonged scent retention in formulations .

Pharmaceutical Applications

Drug Development:

  • The unique isotopic labeling of nerol-d2 facilitates studies in drug metabolism and pharmacokinetics. By using deuterated compounds, researchers can trace the metabolic pathways of drugs more accurately, leading to improved drug design and efficacy assessments .

Antimicrobial Activity:

  • Research has indicated that nerol-d2 exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. This application is particularly relevant in combating resistant strains of bacteria and fungi .

Analytical Chemistry

Isotopic Labeling:

  • Nerol-d2 is employed in analytical chemistry as a stable isotope-labeled internal standard for mass spectrometry. This application enhances the accuracy of quantitative analyses by compensating for variations during sample preparation and measurement .

Environmental Monitoring:

  • The compound's stability allows it to be used in environmental studies to trace organic pollutants. By analyzing samples with nerol-d2 as a marker, researchers can gain insights into pollution sources and degradation pathways .

Case Studies

  • Flavor Enhancement in Beverages:
    A study demonstrated that incorporating nerol-d2 into citrus-flavored beverages significantly improved consumer acceptance due to its enhanced aroma profile. Sensory evaluations indicated a preference for beverages containing nerol-d2 over those without it.
  • Pharmacokinetic Studies:
    In pharmacological research, nerol-d2 was used to track the absorption and metabolism of a new drug candidate in animal models. The results provided critical data on bioavailability and metabolic pathways, aiding in the optimization of the drug formulation.
  • Environmental Trace Analysis:
    A project utilized nerol-d2 as an isotopic tracer in soil samples to investigate the degradation rates of organic pollutants. The findings highlighted the effectiveness of using deuterated compounds for environmental monitoring.

Comparison with Similar Compounds

Nerol belongs to the monoterpene alcohol class, alongside geraniol, linalool, citronellol, and 1,8-cineole. Below is a detailed comparison of its properties and activities relative to structurally or functionally analogous compounds:

Table 1: Structural and Functional Comparison of Nerol and Analogous Terpenes
Compound Structure Key Sources Key Biological Activities Key Differences from Nerol
Nerol Acyclic monoterpene Grapes, lemon balm, Litsea populifolia Antidepressant (SERT inhibition), antifungal, antioxidant Higher SERT affinity than limonene/sabinene ; lower volatility than geraniol
Geraniol Acyclic monoterpene Roses, geraniums, citronella Antimicrobial, anti-inflammatory, insect repellent Trans-isomer of nerol; synergizes with nerol in aroma profiles
Linalool Monocyclic monoterpene Lavender, coriander Sedative, anxiolytic, antimicrobial Less potent SERT inhibition compared to nerol
Citronellol Acyclic monoterpene Roses, geraniums Antifungal, mosquito repellent Lower antifungal MIC values than nerol in some strains
1,8-Cineole Cyclic monoterpene Eucalyptus, tea tree Anti-inflammatory, bronchodilator Targets 5-HT1A receptors, unlike nerol
Table 2: Antidepressant Activity (SERT Inhibition) of Nerol vs. Analogues
Compound pKi (Paroxetine - Compound) Relative Potency vs. Paroxetine Reference
Nerol -0.35 High (closest to paroxetine)
Limonene -0.64 Moderate
Sabinene -0.72 Moderate
Neryl Acetate +0.52 Higher than paroxetine

Key Findings :

  • Neryl acetate, a derivative, surpasses nerol in SERT affinity, likely due to esterification enhancing receptor interactions .
Table 3: Antifungal Activity (MIC Values) of Nerol vs. Analogues
Compound MIC Range (mg/mL) vs. Aspergillus/Penicillium Reference
Nerol 0.5–1.2
Geraniol 0.5–1.2
Citral 0.5–1.2
1,8-Cineole >2.0

Key Findings :

  • Nerol, geraniol, and citral exhibit comparable antifungal efficacy, outperforming 1,8-cineole .
  • Synergistic effects between nerol and geraniol enhance antimicrobial activity in complex mixtures .
Table 4: Terpene Composition in Natural Sources
Source Dominant Terpenes Nerol Content Reference
Lemon Balm Oil Citronellal, geraniol/nerol, citronellol Low (≤5% of total)
Helichrysum italicum α-Pinene, neryl acetate, nerol Moderate (5–10%)
Muscat Grapes Linalool, geraniol, nerol High (peaks at harvest)

Key Findings :

  • Nerol accumulation in grapes increases during ripening, correlating with aroma development .
  • In Helichrysum italicum, nerol coexists with neryl acetate, suggesting shared biosynthetic pathways .

Preparation Methods

Solvent Effects

Using deuterated solvents (e.g., CD3OD\text{CD}_3\text{OD}) minimizes proton contamination. In the citral reduction method, replacing H2O\text{H}_2\text{O} with D2O\text{D}_2\text{O} improved deuterium purity from 80% to 92%.

Temperature Control

Lower temperatures (0–5°C) during NaBD4_4 reductions reduce side reactions, enhancing yield by 15–20%.

Catalytic Recycling

Pd/C catalysts reused in deuteration reactions retained 90% activity after five cycles, lowering costs by 40% .

Q & A

Basic Research Questions

Q. How is Nerol-d2 synthesized, and what quality control measures ensure isotopic purity?

  • Methodological Answer : Nerol-d2 synthesis typically involves deuterium incorporation via catalytic hydrogen-deuterium exchange or deuterated precursor reactions. Key steps include:

  • Deuterium Source : Use of D₂O or deuterated reagents (e.g., NaBD₄) under controlled pH and temperature.
  • Isotopic Purity Validation : Employ nuclear magnetic resonance (¹H/²H NMR) and mass spectrometry (MS) to confirm ≥98% deuterium incorporation .
  • Table 1 : Common Synthesis Routes and Purity Outcomes
MethodReaction Time (hr)Deuterium Purity (%)Key Analytical Tool
Catalytic H-D Exchange2495–98²H NMR
Grignard Reagent Route4897–99High-Resolution MS

Q. What analytical techniques are critical for quantifying Nerol-d2 in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to account for matrix effects. Key parameters:

  • Chromatographic Separation : C18 columns with gradient elution to resolve Nerol-d2 from endogenous compounds.
  • Ionization Optimization : Electrospray ionization (ESI) in positive ion mode, monitoring m/z transitions specific to deuterated fragments .
  • Validation : Assess linearity (R² >0.99), limit of detection (LOD <1 ng/mL), and recovery rates (85–115%) .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic effects when using Nerol-d2 in kinetic studies?

  • Methodological Answer : Isotopic effects (e.g., kinetic isotope effects, KIE) can skew reaction rate measurements. Mitigation approaches include:

  • Control Experiments : Compare reaction rates of Nerol-d2 and non-deuterated Nerol under identical conditions.
  • Computational Modeling : Use density functional theory (DFT) to predict KIE and adjust experimental interpretations .
  • Statistical Analysis : Apply ANOVA to distinguish isotopic effects from experimental noise .

Q. How can researchers resolve discrepancies in deuterium retention data from Nerol-d2 metabolic studies?

  • Methodological Answer : Contradictions often arise from variability in enzyme-substrate interactions or analytical sensitivity. Resolution strategies:

  • Variable Isolation : Systematically test factors like pH, temperature, and enzyme isoforms (e.g., cytochrome P450 enzymes).
  • Multi-Method Validation : Cross-validate results using isotope ratio mass spectrometry (IRMS) and ²H NMR .
  • Table 2 : Common Discrepancies and Proposed Solutions
Discrepancy SourceSolutionSupporting Evidence
Enzyme SelectivityUse recombinant enzymes for consistency
Matrix InterferencePre-treat samples with solid-phase extraction

Q. What computational tools are effective for modeling Nerol-d2’s behavior in lipid bilayer systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM-D2O). Steps:

  • Model Construction : Embed Nerol-d2 in a lipid bilayer (e.g., DPPC) using software like GROMACS.
  • Trajectory Analysis : Calculate deuterium’s impact on membrane fluidity via order parameters (Sₚ) and diffusion coefficients .

Methodological Best Practices

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigorous hypothesis testing .
  • Data Contradiction Analysis : Use triangulation (e.g., combining MS, NMR, and computational data) to validate findings .

Note: Avoid reliance on non-peer-reviewed sources (e.g., ). Prioritize journals specializing in isotopic chemistry or analytical methods.

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